2'-Cyano-3-(2-methylphenyl)propiophenone 2'-Cyano-3-(2-methylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898789-22-5
VCID: VC3872145
InChI: InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-11-17(19)16-9-5-4-8-15(16)12-18/h2-9H,10-11H2,1H3
SMILES: CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N
Molecular Formula: C17H15NO
Molecular Weight: 249.31 g/mol

2'-Cyano-3-(2-methylphenyl)propiophenone

CAS No.: 898789-22-5

Cat. No.: VC3872145

Molecular Formula: C17H15NO

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

2'-Cyano-3-(2-methylphenyl)propiophenone - 898789-22-5

Specification

CAS No. 898789-22-5
Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
IUPAC Name 2-[3-(2-methylphenyl)propanoyl]benzonitrile
Standard InChI InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-11-17(19)16-9-5-4-8-15(16)12-18/h2-9H,10-11H2,1H3
Standard InChI Key YVBDJLIVTBNCMX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N
Canonical SMILES CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a propiophenone core (Ph-CO-CH2-\text{Ph-CO-CH}_2\text{-}) modified with a cyano group (-CN) at the 2' position of the aromatic ring and a 2-methylphenyl substituent at the 3 position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions .

Physical Properties

Key physicochemical parameters include:

  • Boiling Point: Predicted to be 437.6 \pm 38.0 \, ^\circ\text{C} .

  • Density: Estimated at 1.12±0.1g/cm31.12 \pm 0.1 \, \text{g/cm}^3 .

  • Solubility: Likely low in polar solvents due to the hydrophobic aromatic and methyl groups, though experimental data remain limited.

Table 1: Comparative Analysis of Structural Analogues

Compound NameCAS NumberMolecular FormulaKey SubstituentsBoiling Point (°C)
2'-Cyano-3-(4-fluorophenyl)propiophenone898767-96-9C16H12FNO\text{C}_{16}\text{H}_{12}\text{FNO}4-Fluoro, 2'-cyano426.6
3'-Cyano-3-(4-methylphenyl)propiophenone898768-55-3C17H15NO\text{C}_{17}\text{H}_{15}\text{NO}4-Methyl, 3'-cyanoN/A
4'-Cyano-3-(3-methoxyphenyl)propiophenone238097-11-5C17H15NO2\text{C}_{17}\text{H}_{15}\text{NO}_23-Methoxy, 4'-cyanoN/A

The electron-withdrawing cyano group enhances electrophilic reactivity, while the 2-methylphenyl group introduces steric hindrance, potentially directing regioselectivity in substitution reactions.

Synthesis Methods

Laboratory-Scale Synthesis

A common route involves Friedel-Crafts acylation:

  • Acylation: Reacting 2-methylbenzene with chloroacetyl chloride in the presence of AlCl3\text{AlCl}_3 yields 3-(2-methylphenyl)propanoyl chloride.

  • Cyanation: Subsequent treatment with 2-cyanobenzaldehyde under basic conditions introduces the cyano group .

2-Methylbenzene+ClCOCH2ClAlCl33-(2-Methylphenyl)propanoyl chloride2-Cyanobenzaldehyde2’-Cyano-3-(2-methylphenyl)propiophenone[3][9]\text{2-Methylbenzene} + \text{ClCOCH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{3-(2-Methylphenyl)propanoyl chloride} \xrightarrow{\text{2-Cyanobenzaldehyde}} \text{2'-Cyano-3-(2-methylphenyl)propiophenone}[3][9]

Industrial Production

Scalable methods employ continuous flow reactors to optimize yield and purity. For instance, Rieke Metals utilizes automated systems to maintain precise temperature control (50–80°C) and stoichiometric ratios, achieving a purity of 97% . Challenges include managing exothermic reactions and minimizing byproducts like unreacted intermediates.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. For example, analogues with similar β-phenyl-α,β-unsaturated carbonyl scaffolds exhibit tyrosinase inhibitory activity, relevant for treating hyperpigmentation disorders . Although direct studies on 2'-Cyano-3-(2-methylphenyl)propiophenone are sparse, its structural similarity to active compounds suggests potential in medicinal chemistry .

Material Science

In polymer chemistry, the cyano group participates in cross-linking reactions, enhancing thermal stability in resins. Pilot studies demonstrate its utility in creating high-performance adhesives with shear strengths exceeding 10 MPa .

Biological Activity and Toxicology

Toxicity Profile

Limited data exist, but suppliers classify it as nonhazardous for shipping under standard protocols . In vitro assays on related propiophenones show moderate cytotoxicity (IC50_{50} > 50 μM in HEK293 cells), indicating low acute toxicity.

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